molecular formula C9H8ClN3 B575074 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole CAS No. 176174-13-3

7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Katalognummer: B575074
CAS-Nummer: 176174-13-3
Molekulargewicht: 193.634
InChI-Schlüssel: JHWONMAHHWMSDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the chlorine atom in 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole imparts unique chemical and biological properties. Chlorine can influence the compound’s reactivity, making it more suitable for certain chemical reactions and enhancing its biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

176174-13-3

Molekularformel

C9H8ClN3

Molekulargewicht

193.634

IUPAC-Name

7-chloro-2,4-dihydro-1H-imidazo[1,2-a]benzimidazole

InChI

InChI=1S/C9H8ClN3/c10-6-1-2-7-8(5-6)13-4-3-11-9(13)12-7/h1-2,5H,3-4H2,(H,11,12)

InChI-Schlüssel

JHWONMAHHWMSDT-UHFFFAOYSA-N

SMILES

C1CN2C3=C(C=CC(=C3)Cl)NC2=N1

Synonyme

1H-Imidazo[1,2-a]benzimidazole,6-chloro-2,3-dihydro-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.